2-[(4-chlorophenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
2-[(4-Chlorophenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (CAS: 327974-65-2) is a fused heterocyclic compound characterized by a furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core. Key structural features include:
Properties
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-11,12-diphenyl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClN4O2/c27-19-11-13-20(14-12-19)32-15-21-29-25-23-22(17-7-3-1-4-8-17)24(18-9-5-2-6-10-18)33-26(23)28-16-31(25)30-21/h1-14,16H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWICUKWBVMEQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)COC5=CC=C(C=C5)Cl)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-chlorophenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects based on recent studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
Triazolopyrimidines, including this compound, are known to interact with various biological targets. The mechanism of action often involves inhibition of key signaling pathways related to cell proliferation and survival. Specifically, this compound may suppress the ERK signaling pathway, leading to apoptosis in cancer cells.
Biological Activity Overview
The biological activities of This compound include:
- Anticancer Activity : Significant antiproliferative effects have been reported against various cancer cell lines.
- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : Promotes cell apoptosis through modulation of apoptosis-related proteins.
Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.91 | Inhibition of cell growth |
| HCT-116 | 0.53 | Tubulin polymerization inhibition |
| T47D | 3.49 | Induction of apoptosis |
| A549 | 6.05 | Cell cycle arrest |
The compound exhibits varying degrees of potency across different cancer cell lines. For instance, it has an IC50 value of 0.53 µM against HCT-116 cells, indicating strong antiproliferative activity and potential as a therapeutic agent for colorectal cancer .
Case Studies
- Study on MGC-803 Cells : A study demonstrated that the compound effectively inhibited the growth of MGC-803 gastric cancer cells by inducing apoptosis and causing G2/M phase arrest. The results suggest that it could be a valuable candidate for further development as an anticancer drug .
- Triazolopyrimidine Complexes : Research on copper(II) complexes derived from triazolopyrimidines showed enhanced biological activity against murine melanoma B16 cells while exhibiting low toxicity towards normal cells . This indicates the potential for developing metal-based therapeutics using this compound.
Additional Biological Activities
Beyond anticancer effects, triazolopyrimidines have shown promise in other areas:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
The following analogues share the furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core but differ in substituents, influencing their physicochemical and biological properties:
Key Observations:
Analogues with Heterocyclic Core Variations
Compounds with related pyrimidine-triazole fused cores but differing in heteroatom arrangement or ring systems:
Key Observations:
- Core Flexibility: Replacement of the furo ring with thieno or pyrazolo rings alters electronic properties, affecting receptor binding (e.g., adenosine A3 antagonism in pyrazolo derivatives) .
- Antimicrobial Activity: Chromene-fused analogues (e.g., 14H-benzo[h]chromeno derivatives) exhibit potent antimicrobial activity, suggesting that ring fusion patterns significantly influence bioactivity .
Key Observations:
Antimicrobial Activity
- Chromene-Fused Analogues: 14H-Benzo[h]chromeno[3,2-e]triazolo-pyrimidines inhibit Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) .
- Thieno-Triazolo-Pyrimidines: Derivatives with cyanovinyl substituents (e.g., compound 17b) show moderate antifungal activity .
SAR Note: Electron-withdrawing groups (e.g., -Cl, -CN) enhance antimicrobial potency by increasing electrophilicity and membrane interaction .
Receptor Antagonism
- Pyrazolo-Triazolo-Pyrimidines: SCH 442416 (5-amino-7-[3-(4-methoxyphenyl)propyl]-2-furyl derivative) exhibits A3 adenosine receptor antagonism (Ki: 0.3 nM) with >1000-fold selectivity over A1/A2A receptors .
- Trifluoromethyl-Substituted Analogues : 2-(3-Fluorophenyl)-8-phenyl-10-(trifluoromethyl)pyrido-triazolo-pyrimidines show high A3 affinity (Ki: 8.1 nM) .
SAR Note: Bulky aromatic substituents (e.g., diphenyl, naphthol) at positions 8 and 9 may sterically hinder receptor binding, reducing potency compared to smaller alkyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
